3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5
3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5
Brand Name:
Vulcanchem
CAS No.:
1072125-53-1
VCID:
VC0029339
InChI:
InChI=1S/C13H10N2O7S/c14-23(20,21)11-7-8(13(16)17)6-10(15(18)19)12(11)22-9-4-2-1-3-5-9/h1-7H,(H,16,17)(H2,14,20,21)/i1D,2D,3D,4D,5D
SMILES:
C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-]
Molecular Formula:
C13H10N2O7S
Molecular Weight:
343.321
3-Nitro-4-phenoxy-5-sulfamoylbenzoic Acid-d5
CAS No.: 1072125-53-1
Cat. No.: VC0029339
Molecular Formula: C13H10N2O7S
Molecular Weight: 343.321
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1072125-53-1 |
|---|---|
| Molecular Formula | C13H10N2O7S |
| Molecular Weight | 343.321 |
| IUPAC Name | 3-nitro-4-(2,3,4,5,6-pentadeuteriophenoxy)-5-sulfamoylbenzoic acid |
| Standard InChI | InChI=1S/C13H10N2O7S/c14-23(20,21)11-7-8(13(16)17)6-10(15(18)19)12(11)22-9-4-2-1-3-5-9/h1-7H,(H,16,17)(H2,14,20,21)/i1D,2D,3D,4D,5D |
| Standard InChI Key | NXJUSSNAIUIVKY-RALIUCGRSA-N |
| SMILES | C1=CC=C(C=C1)OC2=C(C=C(C=C2S(=O)(=O)N)C(=O)O)[N+](=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator